![molecular formula C23H31N5O5S B1192334 Branaplam mesylate](/img/no-structure.png)
Branaplam mesylate
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Overview
Description
Branaplam, also known as NVS-SM1 and LMI-070, is a highly potent, selective and orally active small molecule SMN2 splicing modulator as a potential treatment for SMA Type 1 (Spinal Muscular Atrophy) .NVS-SM1 works by increasing the amount of functional SMN protein produced by the “back-up” gene, SMN2, through modifying its splicing.
Scientific Research Applications
Neurogenesis Impact in Juvenile Animals
Branaplam mesylate, a therapeutic agent initially developed for infants with spinal muscular atrophy (SMA), was evaluated for its effects on neurogenesis. Theil et al. (2021) conducted studies using juvenile mice, rats, and dogs, focusing on areas of neurogenesis in the brain. They found that orally administered branaplam had no impact on neurogenesis in these juvenile animals, indicating its safety in terms of CNS development in the context of juvenile animal toxicity studies (Theil et al., 2021).
Modulation of SMN2 Splicing in SMA Treatment
Cheung et al. (2018) explored the role of branaplam in treating spinal muscular atrophy. Branaplam was found to stabilize the interaction between the spliceosome and SMN2 pre-mRNA, increasing full-length SMN RNA and protein levels, thereby offering therapeutic potential for SMA. This study highlights the specific application of branaplam in modulating gene splicing, particularly in the context of rare neuromuscular disorders (Cheung et al., 2018).
Biophysical Modeling of Splice-Modifying Drugs
Ishigami et al. (2022) applied a biophysical-modeling framework to understand the behavior of splice-modifying drugs, including branaplam. Their study quantitatively defined the specificities of branaplam for 5’ splice site sequences. This research is crucial for clarifying the mechanisms of existing splice-modifying treatments and provides a basis for developing new therapies (Ishigami et al., 2022).
RNA-Targeting Small Molecule Drugs
properties
Molecular Formula |
C23H31N5O5S |
---|---|
Molecular Weight |
489.591 |
IUPAC Name |
(6Z)-3-(1H-pyrazol-4-yl)-6-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one mesylate |
InChI |
InChI=1S/C22H27N5O2.CH4O3S/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;1-5(2,3)4/h5-9,12-13,16,25,27H,10-11H2,1-4H3,(H,23,24);1H3,(H,2,3,4)/b18-17-; |
InChI Key |
YIDPCWNMJPTXAZ-YBFBCAGJSA-N |
SMILES |
O=C1C=C(C2=CNN=C2)C=C/C1=C3C=CC(OC4CC(C)(C)NC(C)(C)C4)=NN\3.OS(=O)(C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LMI070; LMI-070; LMI 070; Branaplam mesylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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